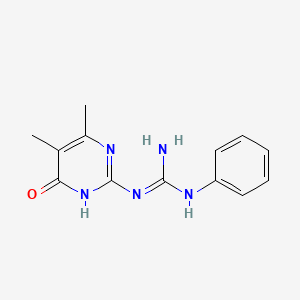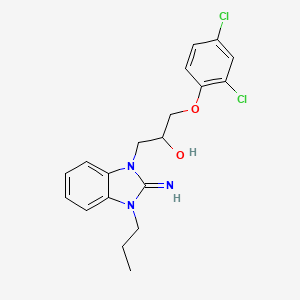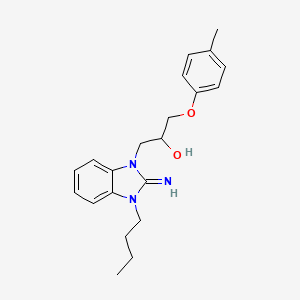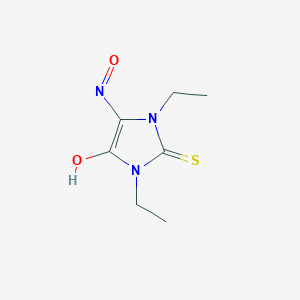![molecular formula C22H23N3O9 B11602485 3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602485.png)
3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound with a unique spiro structure. This compound features multiple functional groups, including amino, oxo, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyran rings, followed by the introduction of the spiro linkage. Key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyran Ring: This involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under basic or acidic conditions.
Spiro Linkage Formation: The indole and pyran rings are then linked through a spiro carbon, often using a nucleophilic substitution reaction.
Functional Group Introduction: The amino, oxo, and carboxylate groups are introduced through various functionalization reactions, such as amination, oxidation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-hydroxyethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-ethoxyethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 3’-Ethyl 5’-methyl 2’-amino-1-(2-amino-2-oxoethyl)-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H23N3O9 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
3-O'-ethyl 5-O'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H23N3O9/c1-4-33-20(29)17-18(24)34-13(9-15(27)31-2)16(19(28)32-3)22(17)11-7-5-6-8-12(11)25(21(22)30)10-14(23)26/h5-8H,4,9-10,24H2,1-3H3,(H2,23,26) |
InChI-Schlüssel |
FXNNOKZJDGDDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)OC)CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11602408.png)
![N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11602420.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602426.png)


![12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11602455.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602462.png)
![3'-Butyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602464.png)
![methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11602468.png)

![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11602479.png)
![4-methyl-3-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B11602484.png)
![3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11602486.png)
